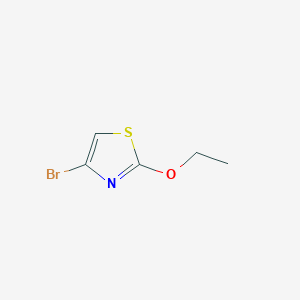

4-Bromo-2-ethoxythiazole

Description

The exact mass of the compound 4-Bromo-2-ethoxythiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-ethoxythiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethoxythiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAHHXIZNAPEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376856 | |

| Record name | 4-Bromo-2-ethoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240816-34-6 | |

| Record name | 4-Bromo-2-ethoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-ethoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-ethoxythiazole for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxythiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent functionalization via various palladium-catalyzed cross-coupling reactions are provided. Furthermore, this guide explores the biological significance of 4-Bromo-2-ethoxythiazole derivatives, highlighting their potential as kinase inhibitors, antimicrobial, and anticancer agents, supported by available quantitative data.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif in numerous clinically approved drugs and biologically active molecules. The introduction of a bromine atom at the 4-position and an ethoxy group at the 2-position of the thiazole ring affords 4-Bromo-2-ethoxythiazole, a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a wide range of functionalization reactions, particularly palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science applications.

Chemical Properties

A summary of the key chemical properties of 4-Bromo-2-ethoxythiazole is presented in the table below.

| Property | Value |

| IUPAC Name | 4-bromo-2-ethoxy-1,3-thiazole |

| Synonyms | 4-Bromo-2-ethoxy-1,3-thiazole, 4-Bromo-1,3-thiazol-2-yl ethyl ether |

| CAS Number | 240816-34-6[1] |

| Molecular Formula | C₅H₆BrNOS[2] |

| Molecular Weight | 208.08 g/mol [2] |

| Appearance | Not explicitly found in search results, but likely a liquid or low-melting solid. |

| Solubility | Not explicitly found in search results, but likely soluble in common organic solvents. |

| Predicted XlogP | 2.6[2] |

Synthesis of 4-Bromo-2-ethoxythiazole

The synthesis of 4-Bromo-2-ethoxythiazole can be envisioned as a two-step process: the formation of the 2-ethoxythiazole core followed by bromination at the 4-position.

Synthesis of 2-Ethoxythiazole

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[3][4] For the synthesis of 2-ethoxythiazole, a plausible approach involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide equivalent bearing an ethoxy group. A potential route could involve the reaction of ethyl 2-chloroacetoacetate with ethyl thioformate.

Experimental Protocol: Hantzsch Synthesis of 2-Alkoxythiazoles (General)

-

Materials: α-halo ketone/aldehyde, thioamide or thiourea derivative, ethanol or a similar protic solvent.

-

Procedure:

-

Dissolve the α-halo ketone/aldehyde (1.0 eq) and the thioamide/thiourea derivative (1.0-1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Bromination of 2-Ethoxythiazole

The bromination of the 2-ethoxythiazole intermediate at the 4-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).[5][6] The electron-donating nature of the ethoxy group at the 2-position directs the electrophilic substitution to the 5-position; however, direct bromination at the 4-position can be achieved under specific conditions or through alternative synthetic routes.

Experimental Protocol: Bromination of Thiazole Derivatives (General)

-

Materials: 2-substituted thiazole, N-bromosuccinimide (NBS) or Bromine (Br₂), solvent (e.g., chloroform, acetic acid), radical initiator (for NBS, e.g., AIBN or benzoyl peroxide, if required).

-

Procedure:

-

Dissolve the 2-substituted thiazole (1.0 eq) in a suitable solvent in a round-bottom flask.

-

If using NBS, add NBS (1.0-1.1 eq) and a catalytic amount of a radical initiator. If using Br₂, add it dropwise to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, quench any excess bromine with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

-

Workflow for the Synthesis of 4-Bromo-2-ethoxythiazole

Caption: Synthetic workflow for 4-Bromo-2-ethoxythiazole.

Spectroscopic Data

While specific experimental spectra for 4-Bromo-2-ethoxythiazole were not found in the literature search, the expected spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | A singlet for the C5-H of the thiazole ring, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons of the ethoxy group. |

| ¹³C NMR | Signals for the C2, C4, and C5 carbons of the thiazole ring, and signals for the -OCH₂- and -CH₃ carbons of the ethoxy group. |

| Mass Spec (MS) | A molecular ion peak corresponding to the mass of C₅H₆BrNOS (m/z ≈ 208), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| Infrared (IR) | Characteristic C-H, C=N, C=C, and C-O stretching and bending vibrations. |

Reactivity and Functionalization

The bromine atom at the 4-position of 4-Bromo-2-ethoxythiazole is the primary site for functionalization, making it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the general protocols for key palladium-catalyzed cross-coupling reactions that can be applied to 4-Bromo-2-ethoxythiazole.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling (General) [7][9]

-

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq), anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).

-

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-2-ethoxythiazole, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

-

After cooling, perform a standard aqueous workup.

-

Purify the product by column chromatography.

-

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille coupling enables the formation of carbon-carbon bonds by reacting an organohalide with an organostannane reagent.[9]

Experimental Protocol: Stille Coupling (General)

-

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), organostannane reagent (1.1-1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), anhydrous and degassed solvent (e.g., toluene).

-

Procedure:

-

To an oven-dried Schlenk flask, add 4-Bromo-2-ethoxythiazole and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the anhydrous, degassed solvent via syringe and stir for 5 minutes.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 90-110 °C and monitor by TLC.

-

After cooling, perform a standard workup and purify by column chromatography.

-

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

Experimental Protocol: Sonogashira Coupling (General) [3]

-

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), terminal alkyne (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), amine base (e.g., triethylamine, diisopropylamine, 2-3 eq), anhydrous solvent (e.g., THF, toluene, DMF).

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-2-ethoxythiazole, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC.

-

After cooling, dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Experimental Protocol: Heck Reaction (General)

-

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), alkene (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., PPh₃), base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

In a reaction vessel, combine 4-Bromo-2-ethoxythiazole, the palladium catalyst, the phosphine ligand, and the base.

-

Add the alkene and the solvent.

-

Heat the reaction mixture to 80-140 °C, monitoring by TLC.

-

After cooling, filter off any solids and concentrate the filtrate.

-

Perform a standard workup and purify by column chromatography.

-

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination (General) [10]

-

Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), amine (1.0-1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq), anhydrous solvent (e.g., toluene, dioxane).

-

Procedure:

-

To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill with an inert gas.

-

Add a solution of 4-Bromo-2-ethoxythiazole and the amine in the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C, monitoring by TLC.

-

After cooling, perform a standard workup and purify by column chromatography.

-

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General workflow for cross-coupling reactions.

Applications in Medicinal Chemistry

Thiazole derivatives are known to exhibit a wide range of biological activities, and 4-Bromo-2-ethoxythiazole serves as a key starting material for the synthesis of potentially bioactive molecules.

Kinase Inhibitors

The thiazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-aminothiazoles and other substituted thiazoles have shown potent inhibitory activity against various kinases involved in cell signaling pathways dysregulated in diseases like cancer. While specific data for 4-(2-Fluorophenyl)-2-methylthiazole was unavailable, other thiazole derivatives have shown significant kinase inhibitory activity. For instance, some 2-aminothiazoles exhibit sub-nanomolar to nanomolar IC₅₀ values against Src family kinases, and certain diphenylthiazoles inhibit Bruton's tyrosine kinase (BTK) with IC₅₀ values in the low micromolar range.[12] A series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to be potent ROCK II inhibitors, with one compound showing an IC₅₀ value of 20 nM.[4]

Anticancer Activity

Derivatives of 4-bromothiazole have demonstrated significant anticancer potential. For example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells.[13] Other studies on various thiazole derivatives have reported IC₅₀ values against different cancer cell lines, highlighting the potential of this scaffold in oncology research. For instance, certain thiazole derivatives have shown IC₅₀ values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[14][15]

Reported IC₅₀ Values for Thiazole Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) |

| Thiazole-based copper complexes | MCF7 | 82.64 - 105.56[15] |

| Hydrazone derivatives | MCF-7 | 27.39 - 34.37[16] |

| Hydrazone derivatives | A549 | 45.24 - 61.50[16] |

| Thiazole derivatives | Bcl-2 Jurkat | < 34.77[14] |

| Thiazole derivatives | A-431 | < 34.31[14] |

| Thiazole derivatives | MGC803 | 3.15[14] |

| Thiazole derivatives | HTC-116 | 8.17[14] |

| Thiazolyl-hydrazono-ethylthiazoles | HCT-116 | 6.6[14] |

| Thiazolyl-hydrazono-ethylthiazoles | HepG2 | 4.9[14] |

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. Various synthetic derivatives have shown activity against a range of bacterial and fungal strains. The development of new antimicrobial agents is crucial in the face of growing antibiotic resistance, and the thiazole scaffold provides a promising starting point for the design of novel antimicrobial drugs.

Signaling Pathway Inhibition by a Thiazole Derivative

Caption: Inhibition of Ras signaling by a thiazole derivative.

Conclusion

4-Bromo-2-ethoxythiazole is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromine atom at the 4-position allow for extensive functionalization through a variety of reliable palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides researchers with a solid foundation of the chemical properties, synthesis, and reactivity of 4-Bromo-2-ethoxythiazole, along with detailed experimental protocols to facilitate its use in the laboratory. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel molecules with important therapeutic and technological applications.

References

- 1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-bromo-2-ethoxy-1,3-thiazole (C5H6BrNOS) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 4-Bromo-2-ethoxythiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and an ethoxy group at the 4- and 2-positions, respectively, of the thiazole ring creates the "4-Bromo-2-ethoxythiazole" core, a structure with significant potential for derivatization in the quest for novel therapeutic agents. While direct research on the biological activities of 4-Bromo-2-ethoxythiazole derivatives is nascent, a comprehensive analysis of closely related brominated thiazole analogs provides a strong foundation for understanding their potential pharmacological profile. This technical guide synthesizes the available data on these related structures, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It also provides detailed experimental methodologies and visual workflows to aid in future research and development in this promising area.

Anticancer Activity of Brominated Thiazole Derivatives

Derivatives of brominated thiazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The data suggests that the presence and position of the bromine atom, along with other substitutions on the thiazole ring, play a crucial role in their anticancer potential.

Table 1: Anticancer Activity of Brominated Thiazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | ||

| 4-(3-Bromophenyl)-2-(chloromethyl)thiazole | Not explicitly shown | MCF-7 (Breast) | 12 | [2] |

| 4-Bromo-2-methylbenzo[d]thiazole | Fused benzothiazole | MCF-7 (Breast) | 14 | [2] |

One of the proposed mechanisms for the anticancer activity of certain thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of VEGFR-2 by thiazole derivatives.

Antimicrobial Activity of Brominated Thiazole Derivatives

The antimicrobial potential of brominated thiazole derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Table 2: Antimicrobial Activity of Brominated Thiazole Derivatives

| Compound Class | Test Organism | MIC (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus | 16.1 (for compound 43a) | [3] |

| Escherichia coli | 16.1 (for compound 43a) | [3] | |

| Bacillus subtilis | 28.8 (for compound 43c) | [3] | |

| 4-Bromo-2-methylbenzo[d]thiazole | Staphylococcus aureus | 32 µg/mL | [2] |

| 5-Bromo-2-ethoxythiazole | Staphylococcus aureus | 64 µg/mL | [2] |

| Derivatives of 2-amino-4-(4-bromophenyl)thiazole | Gram-positive & Gram-negative bacteria | Moderate activity (qualitative) | [4][5] |

Enzyme Inhibition by Brominated Thiazole Derivatives

Beyond anticancer and antimicrobial activities, some brominated thiazole analogs have been investigated as enzyme inhibitors. For instance, 4-Bromo-2-methylbenzo[d]thiazole has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.

Table 3: Enzyme Inhibition by Brominated Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 4-Bromo-2-methylbenzo[d]thiazole | α-Glucosidase | 8.5 | [2] |

| 4-Bromobenzo[d]thiazol-5-amine | α-Glucosidase | 4.2 | [2] |

Experimental Protocols

General Synthesis of 4-Bromothiazole Derivatives

The synthesis of the 4-bromothiazole core can be achieved through various established methods. A common approach involves the bromination of a pre-formed thiazole ring or the cyclization of bromo-substituted precursors.

References

The Pivotal Role of 4-Bromo-2-ethoxythiazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in the design and synthesis of novel therapeutic agents, demonstrating a broad spectrum of biological activities. Within this privileged scaffold, 4-Bromo-2-ethoxythiazole emerges as a particularly versatile and strategic building block for medicinal chemists. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and an ethoxy group at the 2-position, offers a dual functionality that is highly advantageous in drug discovery. The bromine atom serves as a key handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions, while the 2-ethoxy group can influence the electronic properties and metabolic stability of the final compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of 4-Bromo-2-ethoxythiazole in medicinal chemistry, with a focus on its role in the generation of kinase inhibitors and other targeted therapies. Detailed experimental protocols for key synthetic transformations and illustrative biological data are presented to empower researchers in leveraging this valuable synthon for the development of next-generation pharmaceuticals.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and biologically active natural products. Its aromatic nature, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for engaging with biological targets. The thiazole ring is a key component in drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.

4-Bromo-2-ethoxythiazole represents a strategically functionalized thiazole derivative, poised for efficient elaboration in drug discovery programs. The bromine atom at the C4 position is particularly amenable to substitution via modern cross-coupling methodologies, allowing for the rapid generation of compound libraries with diverse aryl, heteroaryl, alkyl, and alkynyl substituents. The 2-ethoxy group, while seemingly simple, can play a crucial role in modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also influence the overall conformation and target engagement of the final drug candidate.

Synthesis of 4-Bromo-2-ethoxythiazole

The synthesis of 4-Bromo-2-ethoxythiazole can be achieved through a multi-step sequence, typically starting from readily available starting materials. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-Bromo-2-ethoxythiazole

Step 1: Synthesis of 2-Ethoxythiazole

-

To a solution of 2-bromothiazole (1.0 eq) in anhydrous ethanol (5 mL/mmol), add sodium ethoxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-ethoxythiazole.

Step 2: Bromination of 2-Ethoxythiazole

-

Dissolve 2-ethoxythiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform (10 mL/mmol).

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 10 mL/mmol).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude 4-Bromo-2-ethoxythiazole.

-

Purify the crude product by flash chromatography or distillation under reduced pressure to obtain the final product.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of 4-Bromo-2-ethoxythiazole is the key to its utility as a versatile building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or esters.

-

In a dry reaction vessel, combine 4-Bromo-2-ethoxythiazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the 4-aryl/heteroaryl-2-ethoxythiazole derivative.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further functionalization or for their role in binding to certain biological targets.

-

To a solution of 4-Bromo-2-ethoxythiazole (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine, 2.0 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the 4-alkynyl-2-ethoxythiazole product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C4 position of the thiazole ring.

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

-

Add 4-Bromo-2-ethoxythiazole (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 4-amino-2-ethoxythiazole derivative.

Application in Kinase Inhibitor Development

The thiazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The ability to readily diversify the 4-position of the 2-ethoxythiazole core makes 4-Bromo-2-ethoxythiazole an attractive starting point for the synthesis of novel kinase inhibitors. For instance, derivatives can be designed to target kinases such as Activated CDC42-associated kinase 1 (ACK1), which is implicated in various cancers.

Illustrative Example: Synthesis of a Hypothetical ACK1 Inhibitor

A hypothetical synthetic route towards a potential ACK1 inhibitor starting from 4-Bromo-2-ethoxythiazole is depicted below. This involves a Suzuki coupling to introduce a pyridine moiety, a common feature in many kinase inhibitors.

Caption: Synthetic workflow for a hypothetical ACK1 inhibitor.

Illustrative Quantitative Biological Data

The following table presents hypothetical biological data for a series of compounds derived from 4-Bromo-2-ethoxythiazole, illustrating how structure-activity relationships (SAR) could be explored.

| Compound ID | R Group (at C4) | ACK1 IC₅₀ (nM) | Cellular Antiproliferative Activity (GI₅₀, µM) - PC3 Cells |

| HYPO-01 | 4-Pyridinyl | 75 | 1.2 |

| HYPO-02 | 3-Pyridinyl | 150 | 2.5 |

| HYPO-03 | Phenyl | 500 | >10 |

| HYPO-04 | 4-Aminophenyl | 45 | 0.8 |

| HYPO-05 | 4-Methoxyphenyl | 300 | 5.7 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Signaling Pathway Involvement

Kinase inhibitors derived from the 4-Bromo-2-ethoxythiazole scaffold could potentially interfere with oncogenic signaling pathways. The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for a hypothetical inhibitor.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

4-Bromo-2-ethoxythiazole stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its strategic placement of a reactive bromine atom and a modulating ethoxy group on the privileged thiazole scaffold provides a powerful platform for the rapid and efficient synthesis of diverse compound libraries. The amenability of this synthon to a wide range of robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, crucial for the optimization of lead compounds. As the demand for novel, targeted therapeutics continues to grow, the judicious use of well-designed building blocks like 4-Bromo-2-ethoxythiazole will be instrumental in accelerating the drug discovery process and delivering the next generation of innovative medicines. Researchers are encouraged to explore the vast chemical space accessible from this promising starting material to address unmet medical needs.

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents.[1][2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the synthesis of novel thiazole-based compounds, their biological activities, and the key signaling pathways they modulate, with a focus on anticancer and antimicrobial applications.

Synthesis of Novel Thiazole Compounds

The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis, a reliable and versatile method first reported in 1887.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][4] Modern variations of this synthesis, including microwave-assisted and one-pot multi-component procedures, offer improved yields and more environmentally friendly approaches.[5]

General Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram outlines the general workflow for the Hantzsch synthesis of a thiazole derivative.

Detailed Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol details a specific application of the Hantzsch synthesis to produce bioactive 2-hydrazinylthiazole derivatives.[4][6]

Materials:

-

Aryl-substituted thiosemicarbazones (0.001 mol)

-

2-bromo-4-fluoroacetophenone (0.001 mol)

-

Absolute ethanol

Procedure:

-

A mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) is prepared in absolute ethanol.[4][6]

-

The reaction mixture is heated under reflux for 4–5 hours.[4]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion (indicated by a single spot on the TLC plate), the reaction mixture is allowed to cool to room temperature for 30 minutes.[6]

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.[6]

-

The crude product is then purified by recrystallization from ethanol to yield the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[6]

Quantitative Data for Synthesis:

The Hantzsch synthesis and its variations are known for their efficiency. The following table summarizes representative yields for the synthesis of various thiazole derivatives.

| Thiazole Derivative Class | Synthesis Method | Solvent | Catalyst | Yield (%) | Reference |

| 2-Aryl-4-methyl-5-acylthiazoles | One-pot, solvent-free | None | Na2CO3 | 84-91 | [7] |

| Substituted Hantzsch thiazoles | One-pot, multi-component | Acetone | SiW/SiO2 | 79-90 | [5] |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Hantzsch condensation | Ethanol | None | 61-80 | [4] |

Biological Activities and Signaling Pathways

Novel thiazole compounds have shown significant promise in two major therapeutic areas: oncology and infectious diseases.

Anticancer Activity of Thiazole Derivatives

Thiazole-based compounds exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[8] Two of the most critical pathways inhibited by thiazole derivatives are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.

1. PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a hallmark of many cancers.[9] Several novel thiazole derivatives have been designed as potent inhibitors of PI3K or as dual PI3K/mTOR inhibitors.[1][3]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Bromo-2-ethoxythiazole: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutics. Among the vast array of functionalized thiazoles, 4-Bromo-2-ethoxythiazole has emerged as a particularly valuable building block for the synthesis of complex molecular architectures in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-Bromo-2-ethoxythiazole, with a focus on its utility in the development of kinase inhibitors.

Synthesis of the 4-Bromo-2-ethoxythiazole Scaffold

Alternatively, functionalization of a pre-formed thiazole ring is a common strategy. For instance, the synthesis of various brominated thiazoles can be achieved through sequential bromination and debromination methods, offering access to a range of positional isomers.[5]

Key Reactions in Drug Discovery

The synthetic utility of 4-Bromo-2-ethoxythiazole primarily lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile handle for the introduction of various substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[6] In the context of 4-Bromo-2-ethoxythiazole, this reaction allows for the introduction of aryl and heteroaryl moieties, which are common features in many kinase inhibitors.

-

Reaction Setup: In a dry reaction vessel, combine 4-Bromo-2-ethoxythiazole (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required duration (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-ethoxythiazole derivative.

Stille Coupling

The Stille coupling provides an alternative and complementary method for C-C bond formation, reacting an organohalide with an organostannane reagent.[1][2] This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[7]

// Define R groups node [shape=plaintext, fontsize=10]; R1 [label="R¹ = 2-Ethoxythiazol-4-yl"]; R2 [label="R² = Aryl/Heteroaryl"];

// Position labels R1 [pos="0.5,2.5!"]; R2 [pos="3.5,2.5!"]; }

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add 4-Bromo-2-ethoxythiazole (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously. Filter the resulting precipitate through celite.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Application in Kinase Inhibitor Discovery

Thiazole-containing compounds are well-represented among small molecule kinase inhibitors.[8] The ability of the thiazole ring to act as a hinge-binding motif and to be readily functionalized makes it an attractive scaffold for this target class. While specific examples detailing the use of 4-Bromo-2-ethoxythiazole in the synthesis of named kinase inhibitors are not prevalent in publicly accessible literature, its structural motifs are found in potent inhibitors of various kinases, such as Rho kinase (ROCK).

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[9] Dysregulation of the ROCK signaling pathway is implicated in a variety of diseases, including cardiovascular disorders, glaucoma, and cancer, making ROCK a compelling therapeutic target.

// Nodes RhoA [label="RhoA-GTP", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LIMK [label="LIMK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cofilin [label="Cofilin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Polymerization [label="Actin\nPolymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MLC [label="Myosin Light\nChain (MLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCP [label="MLC Phosphatase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Cell Contraction &\nMotility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="ROCK Inhibitor\n(e.g., Thiazole derivative)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RhoA -> ROCK [label="Activates"]; ROCK -> LIMK [label="Phosphorylates\n(Activates)"]; ROCK -> MLCP [label="Phosphorylates\n(Inhibits)", arrowhead=tee]; ROCK -> MLC [label="Phosphorylates\n(Activates)"]; LIMK -> Cofilin [label="Phosphorylates\n(Inhibits)", arrowhead=tee]; Cofilin -> Actin_Polymerization [style=dashed, arrowhead=tee, label="Inhibits\n(when active)"]; MLC -> Contraction [label="Promotes"]; Inhibitor -> ROCK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }

The development of potent and selective ROCK inhibitors is an active area of research. The 4-aryl-thiazole scaffold, which can be readily accessed from 4-Bromo-2-ethoxythiazole via Suzuki or Stille coupling, is a key pharmacophore in some reported ROCK inhibitors.

Quantitative Data on Thiazole-Based Kinase Inhibitors

While specific data for derivatives of 4-Bromo-2-ethoxythiazole is limited, the following table presents representative data for other thiazole-based kinase inhibitors to illustrate the potency that can be achieved with this scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Aryl-5-aminoalkyl-thiazole-2-amines | ROCK II | 20 | [10] |

| Tetrahydrobenzo[d]thiazole derivative | CK2 | 1900 | [8] |

| Tetrahydrobenzo[d]thiazole derivative | GSK3β | 670 | [8] |

Conclusion

4-Bromo-2-ethoxythiazole represents a valuable and versatile building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its facile participation in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries. While the full potential of this specific reagent is yet to be exhaustively documented in the public domain, the established importance of the 2-alkoxy-4-arylthiazole scaffold in medicinal chemistry underscores the promise of 4-Bromo-2-ethoxythiazole for the development of novel therapeutics. Further exploration of its synthetic applications is warranted to unlock new avenues in the quest for innovative treatments for a range of human diseases.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. US10016429B2 - Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. jk-sci.com [jk-sci.com]

- 8. WO2008036540A3 - Rho kinase inhibitors - Google Patents [patents.google.com]

- 9. WO2015054317A1 - Rho kinase inhibitors - Google Patents [patents.google.com]

- 10. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 2-Ethoxythiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding the 2-ethoxythiazole core. While research on derivatives of this specific scaffold is emerging, the broader thiazole class of compounds has been extensively studied and shown to possess a wide range of pharmacological activities. This document details a validated synthetic methodology for the parent 2-alkoxythiazole structure, reviews the vast biological potential of the thiazole scaffold with quantitative data from representative derivatives, and outlines key signaling pathways and experimental workflows relevant to their development as therapeutic agents.

Introduction to the 2-Ethoxythiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and clinically approved drugs, including the antimicrobial sulfathiazole and the antiretroviral ritonavir. The 2-ethoxythiazole core, featuring a lipophilic ethoxy group at the 2-position, offers a versatile and attractive starting point for the synthesis of novel and complex organic compounds with potential therapeutic value. This ethoxy group can influence the molecule's overall electronic and steric properties, potentially enhancing solubility, cell permeability, and target engagement. As a chemical intermediate, 2-ethoxythiazole provides a valuable building block for creating libraries of derivatives for screening against various biological targets.

Synthesis of the 2-Alkoxythiazole Core

A highly efficient, solvent-free method for the synthesis of 2-alkoxy-substituted 1,3-thiazoles has been developed utilizing a Lawesson's reagent-mediated cyclization under microwave irradiation. This approach offers significant advantages over traditional methods, including drastically reduced reaction times, high yields, and minimal byproduct formation.

This protocol is adapted from the procedure reported by Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001) for the synthesis of 2-alkoxy-substituted thiazoles.

Materials:

-

Appropriate N-(2-oxoalkyl)amide precursor

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Conventional microwave oven

-

Glass vial

Procedure:

-

The N-(2-oxoalkyl)amide precursor (1.0 mmol) and Lawesson's reagent (0.5 mmol) are placed in a glass vial.

-

The solids are thoroughly mixed using a spatula.

-

The vial is capped loosely and placed in the center of a conventional microwave oven.

-

The mixture is irradiated at a power of 150-300 W for a duration of 1-5 minutes. The reaction should be monitored for color change (typically to a dark brown or black melt).

-

After irradiation, the vial is allowed to cool to room temperature.

-

The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-alkoxythiazole derivative.

In-depth Technical Guide: 4-Bromo-2-ethoxythiazole (CAS 240816-34-6) in Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethoxythiazole is a substituted thiazole derivative that holds considerable potential as a versatile building block in medicinal chemistry and organic synthesis. While direct biological applications of this specific compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident, particularly in the construction of more complex molecules with potential therapeutic activities. The thiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer and inflammatory diseases. This guide provides a comprehensive overview of the known synthetic applications of 4-Bromo-2-ethoxythiazole, with a focus on its use in palladium-catalyzed cross-coupling reactions. Furthermore, it explores the broader context of thiazole derivatives in drug discovery, highlighting relevant signaling pathways and providing exemplary, detailed experimental protocols.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 240816-34-6 | N/A |

| Molecular Formula | C5H6BrNOS | N/A |

| Molecular Weight | 208.08 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 234.6±32.0 °C (Predicted) | N/A |

| Density | 1.615±0.06 g/cm3 (Predicted) | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthetic Applications: Palladium-Catalyzed C-S Cross-Coupling

A primary and well-documented application of 4-Bromo-2-ethoxythiazole is its use as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions to form carbon-sulfur (C-S) bonds. This reaction is a powerful tool for the synthesis of aryl thioethers, a class of compounds with significant importance in pharmaceutical and agricultural research.[1]

The reaction involves the coupling of 4-Bromo-2-ethoxythiazole with a thiol in the presence of a palladium catalyst and a base. The resulting products, 2-ethoxy-4-(arylthio)thiazoles, can serve as scaffolds for the development of novel therapeutic agents.

Experimental Protocol: Synthesis of a 2-Ethoxy-4-(arylthio)thiazole Derivative

The following protocol is adapted from a documented palladium-catalyzed C-S cross-coupling reaction involving 4-bromo-2-ethoxythiazole.[1]

Materials:

-

4-Bromo-2-ethoxythiazole (1.0 mmol, 208 mg)

-

11-mercaptoundecanoic acid (1.2 mmol, 262 mg)

-

Triethylamine (3.2 mmol, 446 µL)

-

Palladium catalyst solution (e.g., P4 stock solution in tBuOH, 0.010 mmol, 1.0 mol%)

-

Tetrahydrofuran (THF), anhydrous (4 mL)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a reaction vessel, dissolve 4-bromo-2-ethoxythiazole (208 mg, 1.0 mmol) and 11-mercaptoundecanoic acid (262 mg, 1.20 mmol) in anhydrous THF (2 mL).

-

Add triethylamine (446 µL, 3.20 mmol) to the solution.

-

Add the palladium catalyst solution (2.0 mL, 0.010 mmol, 1.0 mol%).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by automated flash column chromatography using a gradient of 0–15% ethyl acetate in hexanes to yield the desired 2-ethoxy-4-(arylthio)thiazole product.[1]

Experimental Workflow

Relevance in Drug Discovery: Thiazole Derivatives as Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting protein kinases.[2] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Thiazole derivatives have been successfully developed as inhibitors of various kinase families.

Potential Signaling Pathways Targeted by Thiazole Derivatives

Several key signaling pathways are known to be modulated by thiazole-based inhibitors. While no specific pathway has been directly linked to 4-Bromo-2-ethoxythiazole, its derivatives, particularly aryl thioethers, could potentially target kinases within these pathways.

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Aberrant activation is a hallmark of many cancers. Thiazole-containing molecules have been investigated as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[1]

-

VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thiazole derivatives have been designed and synthesized as potent VEGFR inhibitors.[3]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. The 2-aminothiazole scaffold, in particular, served as a template for the discovery of Dasatinib, a potent pan-Src kinase inhibitor used in cancer therapy.[4]

-

Itk Signaling in T-cells: Interleukin-2-inducible T-cell kinase (Itk) is a tyrosine kinase that plays a critical role in T-cell receptor signaling and activation. Inhibitors of Itk are being explored for the treatment of autoimmune and inflammatory diseases. 2-amino-5-(thioaryl)thiazoles have been identified as potent and selective Itk inhibitors.[5]

Signaling Pathway Diagram: Generic Kinase Inhibition by a Thiazole Derivative

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-ethoxythiazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethoxythiazole is a halogenated heterocyclic compound belonging to the thiazole family, a class of molecules of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of 4-Bromo-2-ethoxythiazole, including its chemical, physical, and predicted spectral characteristics. Detailed experimental protocols for the synthesis of related thiazole derivatives are presented, offering a foundational methodology for its preparation. Furthermore, this whitepaper explores the pivotal role of the thiazole scaffold in drug discovery, with a particular focus on its application as an inhibitor of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This document aims to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Core Properties of 4-Bromo-2-ethoxythiazole

4-Bromo-2-ethoxythiazole is a substituted thiazole with the molecular formula C5H6BrNOS and a molecular weight of 208.07 g/mol .[1][2] Its unique structure, featuring a bromine atom at the 4-position and an ethoxy group at the 2-position, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.

Chemical and Physical Data

| Property | Value | Source |

| Chemical Formula | C5H6BrNOS | [1][2] |

| Molecular Weight | 208.07 g/mol | [1][2] |

| CAS Number | 240816-34-6 | [1] |

| Appearance | Not Reported (likely a liquid or low-melting solid) | - |

| Boiling Point | Estimated to be higher than 157-160 °C (Boiling point of 2-ethoxythiazole) | [3][4] |

| Melting Point | Not Reported | - |

| Density | Estimated to be higher than 1.133 g/mL at 25 °C (Density of 2-ethoxythiazole) | [4] |

| Refractive Index | Estimated to be higher than 1.504 at 20 °C (Refractive index of 2-ethoxythiazole) | [4] |

| Storage Temperature | Ambient | [5] |

| Purity | ≥96-98% (Commercially available) | [5][6] |

| Synonyms | 4-bromo-2-ethoxy-1,3-thiazole | [1] |

Spectroscopic Data (Predicted)

Detailed experimental spectral data for 4-Bromo-2-ethoxythiazole is not widely published. The following are predicted spectroscopic characteristics based on the analysis of its structural analogues.

1.2.1. 1H NMR Spectroscopy

The proton NMR spectrum of 4-Bromo-2-ethoxythiazole is expected to show a characteristic singlet for the proton at the 5-position of the thiazole ring. The ethoxy group will present as a quartet for the methylene protons (-OCH2-) and a triplet for the methyl protons (-CH3). The chemical shifts will be influenced by the electronegativity of the bromine atom and the overall electronic environment of the aromatic thiazole ring.

1.2.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the thiazole ring will appear in the aromatic region, with their chemical shifts influenced by the bromine and ethoxy substituents. The methylene and methyl carbons of the ethoxy group will be observed in the aliphatic region.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-ethoxythiazole is expected to exhibit characteristic absorption bands for the C-H stretching of the thiazole ring and the ethoxy group, C=N and C=C stretching vibrations of the thiazole ring, and the C-O stretching of the ether linkage. The presence of the C-Br bond will also result in a characteristic absorption in the fingerprint region.

1.2.4. Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-2-ethoxythiazole will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) is expected.[7] Fragmentation patterns will likely involve the loss of the ethoxy group, the bromine atom, and other small fragments.

Synthesis and Reactivity

General Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives from α-haloketones and thioamides.[8][9]

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thiourea)

-

Solvent (e.g., Methanol)

-

Weak base (e.g., 5% Sodium Carbonate solution)

Procedure:

-

In a reaction vessel, combine the α-haloketone and the thioamide.

-

Add the solvent and a stir bar.

-

Heat the mixture with stirring for a specified period (e.g., 30 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a solution of a weak base to neutralize the acid formed and precipitate the product.

-

Collect the precipitate by filtration, wash with water, and air dry.

-

Purify the crude product by recrystallization or column chromatography.

Diagram: General Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of thiazoles.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[10] Thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] 4-Bromo-2-ethoxythiazole, as a functionalized thiazole, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Thiazole Derivatives as Kinase Inhibitors

A significant area of research for thiazole derivatives is their role as protein kinase inhibitors.[11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.[11]

Several studies have reported the design and synthesis of thiazole-based compounds as potent inhibitors of PI3K, mTOR, or as dual PI3K/mTOR inhibitors.[11] These inhibitors typically function by competing with ATP for binding to the kinase domain of the target protein, thereby blocking its activity and downstream signaling.

Diagram: The PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Conclusion

4-Bromo-2-ethoxythiazole is a versatile chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While a complete experimental dataset for its physical and spectral properties is not yet available, its structural similarity to other well-characterized thiazoles provides a strong basis for its application in drug discovery. The established importance of the thiazole scaffold as a core component of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights the promising future for derivatives of 4-Bromo-2-ethoxythiazole in the development of next-generation cancer therapies and other medicinal applications. Further research to fully characterize this compound and explore its synthetic utility is highly warranted.

References

- 1. 4-Bromo-2-ethoxythiazole - High purity | EN [georganics.sk]

- 2. 4-BROMO-2-ETHOXYTHIAZOLE CAS#: [amp.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-ethoxythiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-bromo-2-ethoxythiazole, a valuable building block in medicinal chemistry and materials science. The procedures outlined are based on established chemical transformations and are intended to be a comprehensive guide for laboratory synthesis.

Synthetic Pathway Overview

The synthesis of 4-bromo-2-ethoxythiazole can be efficiently achieved through a three-step sequence starting from the readily available 2-aminothiazole. This pathway involves the bromination of the thiazole ring, followed by a Sandmeyer reaction to convert the amino group to a hydroxyl group, and finally, O-alkylation to introduce the ethoxy group.

Caption: Synthetic route to 4-Bromo-2-ethoxythiazole.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-aminothiazole

This protocol describes the regioselective bromination of 2-aminothiazole at the 4-position using N-bromosuccinimide (NBS).

Materials:

-

2-Aminothiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-aminothiazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-aminothiazole.

Protocol 2: Synthesis of 4-Bromo-2-hydroxythiazole via Sandmeyer Reaction

This protocol details the conversion of the amino group of 4-bromo-2-aminothiazole to a hydroxyl group.[1][2][3]

Materials:

-

4-Bromo-2-aminothiazole

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

-

Beaker

-

Magnetic stirrer with heating plate

Procedure:

-

In a beaker, dissolve 4-bromo-2-aminothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C with stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate flask, bring a volume of water to a boil.

-

Carefully and slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-bromo-2-hydroxythiazole.

Protocol 3: Synthesis of 4-Bromo-2-ethoxythiazole via O-Alkylation

This protocol describes the final step of O-alkylation to yield the target compound.

Materials:

-

4-Bromo-2-hydroxythiazole

-

Ethyl iodide (EtI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

Procedure:

-

To a solution of 4-bromo-2-hydroxythiazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford pure 4-bromo-2-ethoxythiazole.

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| 4-Bromo-2-aminothiazole | C₃H₃BrN₂S | 179.04 | 85-95 | 88-90 | 6.85 (s, 1H, H-5), 6.50 (br s, 2H, NH₂) |

| 4-Bromo-2-hydroxythiazole | C₃H₂BrNOS | 180.02 | 60-70 | 145-147 | 11.5 (br s, 1H, OH), 7.10 (s, 1H, H-5) |

| 4-Bromo-2-ethoxythiazole | C₅H₆BrNOS | 208.08 | 70-80 | N/A (Oil) | 7.05 (s, 1H, H-5), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃) |

Note: NMR data is representative and may vary depending on the solvent used.

Experimental Workflow

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 4-Bromo-2-ethoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Thiazole moieties are prevalent scaffolds in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The functionalization of the thiazole ring, therefore, is of significant interest in drug discovery and development. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-ethoxythiazole with various aryl and heteroaryl boronic acids. The resulting 4-aryl-2-ethoxythiazole derivatives are valuable building blocks for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-ethoxythiazole to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Bromo-2-ethoxythiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-2-ethoxythiazole as a versatile starting material for the synthesis of novel anticancer agents. This document outlines the rationale behind targeting thiazole derivatives for cancer therapy, details synthetic protocols, and provides methods for evaluating the biological activity of the resulting compounds.

Introduction to Thiazole-Based Anticancer Agents

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole moiety, highlighting its importance in the development of targeted cancer therapies.[2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5]